2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 287944-13-2

Cat. No.: VC2530063

Molecular Formula: C13H23BO2

Molecular Weight: 222.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 287944-13-2 |

|---|---|

| Molecular Formula | C13H23BO2 |

| Molecular Weight | 222.13 g/mol |

| IUPAC Name | 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h9H,5-8,10H2,1-4H3 |

| Standard InChI Key | XCKJXFSLFZYWSB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCCCC2 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCCCC2 |

Introduction

Chemical Identity and Properties

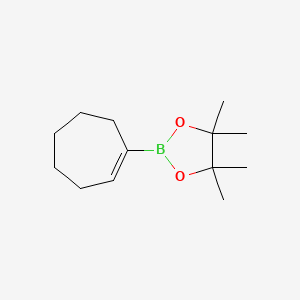

2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid ester, specifically a pinacol ester, characterized by a cyclohept-1-en-1-yl group attached to a tetramethyl-1,3,2-dioxaborolane moiety. The compound's structure incorporates a seven-membered cycloheptenyl ring connected to the boron atom of the dioxaborolane group.

Chemical Identification

The compound is clearly defined by several identifiers as presented in Table 1:

| Parameter | Value |

|---|---|

| CAS Registry Number | 287944-13-2 |

| Molecular Formula | C₁₃H₂₃BO₂ |

| Molecular Weight | 222.13 g/mol |

| IUPAC Name | 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h9H,5-8,10H2,1-4H3 |

| Standard InChIKey | XCKJXFSLFZYWSB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCCCC2 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCCCC2 |

| PubChem Compound ID | 15486609 |

Table 1: Chemical identification parameters for 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Property | Value |

|---|---|

| Physical State | Colorless to tan liquid |

| Boiling Point | 253.0±33.0 °C (760 Torr) (Predicted) |

| Density | 0.94±0.1 g/cm³ (Predicted) |

| Storage Condition | Store in freezer (below -20 °C), inert atmosphere |

Table 2: Physical properties of 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Synthesis Methods

The synthesis of 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohept-1-en-1-ylboronic acid with pinacol. This esterification process is a common method for preparing pinacol esters of boronic acids.

General Synthetic Approach

The general synthetic pathway involves the reaction of a cycloheptenyl boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. The reaction follows a condensation mechanism where water is eliminated to form the cyclic ester structure:

Cyclohept-1-en-1-ylboronic acid + Pinacol → 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + H₂O

This reaction is typically conducted under mild conditions, often in the presence of a dehydrating agent to drive the equilibrium toward the ester formation .

Esterification Mechanism

The esterification of boronic acids with diols follows a specific mechanism that has been elucidated in scientific literature. According to recent studies, the preferred kinetic pathway for esterification involves the addition of diols to the neutral boronic acid, rather than through substitution of the hydroxyl ion in the anionic species. This implies that the reaction rates of esterification are inversely proportional to pH .

The chemistry of boronic ester formation is summarized as follows:

-

Boronic acids interact with polyols in aqueous solution to form reversible and cyclic esters

-

Both cyclic boronic and boronate esters are formed with their B-atoms in sp² and sp³ hybridized states, respectively

Applications in Organic Synthesis

2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis, with particular significance in cross-coupling reactions.

Cross-Coupling Reactions

The compound is widely applied in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. These reactions are crucial in the synthesis of complex molecules, including pharmaceuticals and materials .

In a typical Suzuki-Miyaura coupling, the boronic ester reacts with an organohalide in the presence of a palladium catalyst and a base:

R-B(OR')₂ + R"-X → R-R" + X-B(OR')₂

Where:

-

R-B(OR')₂ represents the boronic ester (in this case, the cycloheptenyl pinacol ester)

-

R"-X represents an organohalide

-

R-R" is the coupled product

The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, with the palladium catalyst facilitating the transformation .

One-Pot Hydroboration/Cross-Coupling

Recent advancements include one-pot procedures combining alkene hydroboration and migratory Suzuki-Miyaura coupling of the resulting alkylboronic acid intermediates. This approach is particularly valuable for functionalizing C-H bonds remote to a functional group through a process known as chain-walking .

Experimental Applications

Experimental data demonstrates the utility of cycloalkenyl boronic acid pinacol esters in synthetic chemistry:

Table 3: Representative examples of cross-coupling reactions using cycloalkenyl boronic acid pinacol esters

Comparison with Related Compounds

2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to a family of cycloalkenyl boronic acid pinacol esters. Comparing this compound with related structures provides insight into the relationship between ring size and reactivity.

Structural Analogs

Several structurally related compounds differ primarily in the size of the cycloalkenyl ring:

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 141091-37-4 | C₁₂H₂₁BO₂ | 208.11 |

| 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 287944-10-9 | C₁₁H₁₉BO₂ | 194.08 |

| 2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 287944-11-0 | C₁₁H₁₉BO₂ | 194.08 |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol | 1310384-24-7 | C₁₂H₂₁BO₃ | 224.10 |

Table 4: Structural analogs of 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Analytical Characterization

Analytical characterization of 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves various spectroscopic techniques.

Spectroscopic Properties

While specific spectroscopic data for this compound is limited in the provided sources, boronic acid pinacol esters are generally characterized using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR for hydrogen environments

-

¹³C NMR for carbon environments

-

¹¹B NMR for boron environment

-

-

Infrared (IR) Spectroscopy

-

Characteristic B-O stretching bands

-

-

Mass Spectrometry

-

Molecular ion and fragmentation pattern

-

These techniques provide crucial information for structure confirmation and purity assessment .

| Hazard Type | Classification |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H312-H332 (Harmful if swallowed, in contact with skin, or if inhaled) |

| Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 |

Table 5: Hazard information for 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Future Research Directions

Research on 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related boronic acid esters continues to evolve in several directions:

-

Development of novel cross-coupling methodologies with enhanced regioselectivity and stereocontrol

-

Exploration of migratory cross-coupling reactions for remote functionalization

-

Investigation of structure-reactivity relationships among cycloalkenyl boronic esters

-

Extension of applications beyond traditional organic synthesis to materials science and biomedical fields

The compound's potential for facilitating complex molecule synthesis makes it an area of ongoing interest in synthetic organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume